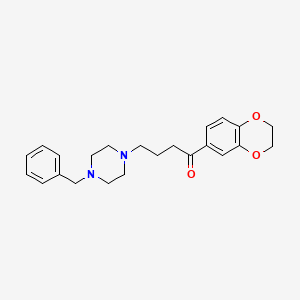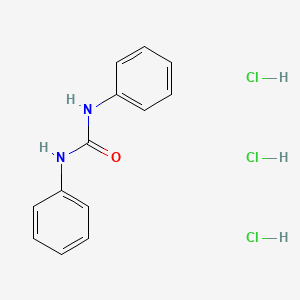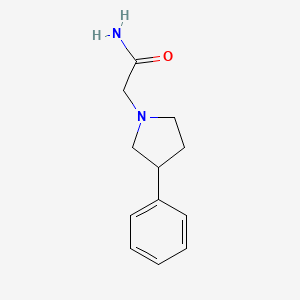
PHENYL-METHYLSILSESQUIOXANE-PHENYLMETHYLSILOXANE-DIPHENYLSILOXANE TETRAPOLYMER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PHENYL-METHYLSILSESQUIOXANE-PHENYLMETHYLSILOXANE-DIPHENYLSILOXANE TETRAPOLYMER is a complex silicone resin known for its unique combination of phenyl and methyl groups attached to silsesquioxane and siloxane backbones. This compound is widely used in various industrial applications due to its excellent thermal stability, mechanical properties, and chemical resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL-METHYLSILSESQUIOXANE-PHENYLMETHYLSILOXANE-DIPHENYLSILOXANE TETRAPOLYMER typically involves the hydrolysis and condensation of organosilicon precursors. The process begins with the hydrolysis of phenyltrichlorosilane, methyltrichlorosilane, and diphenyldichlorosilane in the presence of water and a catalyst, such as hydrochloric acid. The resulting silanols undergo condensation reactions to form the silsesquioxane and siloxane networks .
Industrial Production Methods
In industrial settings, the production of this tetrapolymer involves controlled hydrolysis and polycondensation reactions. The process is optimized to achieve a high degree of polymerization and uniform distribution of phenyl and methyl groups. The reaction conditions, such as temperature, pH, and catalyst concentration, are carefully monitored to ensure the desired properties of the final product .
化学反应分析
Types of Reactions
PHENYL-METHYLSILSESQUIOXANE-PHENYLMETHYLSILOXANE-DIPHENYLSILOXANE TETRAPOLYMER can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic compounds.
Reduction: The siloxane backbone can be reduced under specific conditions to form silanols.
Substitution: The methyl and phenyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Catalysts like platinum or palladium are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phenolic compounds, silanols, and various substituted siloxanes, depending on the specific reagents and conditions used .
科学研究应用
PHENYL-METHYLSILSESQUIOXANE-PHENYLMETHYLSILOXANE-DIPHENYLSILOXANE TETRAPOLYMER has a wide range of applications in scientific research:
Chemistry: Used as a precursor for advanced materials and coatings due to its thermal stability and chemical resistance.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and as a component in biomedical coatings.
Industry: Applied in the production of high-performance adhesives, sealants, and
属性
CAS 编号 |
181186-36-7 |
|---|---|
分子式 |
C10H12O4S2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





